Sdh-IN-11

Antifungal Fusarium graminearum SDH Inhibitor

Sdh-IN-11 (Compound A7) is a novel aryl oxime ester SDH inhibitor with broad-spectrum antifungal and nematicidal activity. Ideal lead for Fusarium head blight and Rhizoctonia solani research due to its unique scaffold and dual functionality. Its distinct binding mode reduces translational risk in SDHI programs. Inquire for pricing and availability.

Molecular Formula C18H10ClF6N3O2
Molecular Weight 449.7 g/mol
Cat. No. B12365208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-11
Molecular FormulaC18H10ClF6N3O2
Molecular Weight449.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=NOC(=N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)C(F)(F)F
InChIInChI=1S/C18H10ClF6N3O2/c19-13-7-9(17(20,21)22)5-6-11(13)16-27-14(28-30-16)8-26-15(29)10-3-1-2-4-12(10)18(23,24)25/h1-7H,8H2,(H,26,29)
InChIKeyQGQWDOVSAIBXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-11 Procurement Guide: A Structurally Distinct SDH Inhibitor with Validated In Vivo Antifungal Efficacy


Sdh-IN-11 (Compound A7, CAS 2998946-58-8) is a succinate dehydrogenase (SDH) inhibitor belonging to a novel class of aryl oxime ester derivatives [1]. It demonstrates potent, broad-spectrum antifungal activity with validated in vivo efficacy against key phytopathogens, including Fusarium graminearum and Rhizoctonia solani [1]. Its distinct chemical structure and dual utility in antifungal and nematicidal research differentiate it from earlier generation SDH inhibitors [2].

Procurement Risk: Why Sdh-IN-11's In Vivo Efficacy Profile Cannot Be Assumed for Other In-Class SDH Inhibitors


Succinate dehydrogenase inhibitors (SDHIs) are a chemically diverse class where minor structural modifications can profoundly alter target binding affinity, fungal species specificity, and in vivo performance [1][2]. For instance, the introduction of an oxime ester scaffold in Sdh-IN-11 confers a unique binding mode and a distinct biological profile compared to pyrazole-carboxamide-based SDHIs like fluxapyroxad [1]. Direct substitution with a compound exhibiting a lower in vitro IC50 or a different core structure does not guarantee equivalent in vivo protection or the same broad-spectrum activity against critical pathogens like R. solani, F. graminearum, and S. sclerotiorum [1]. The validated in vivo control provided by Sdh-IN-11 is a specific outcome of its structural and pharmacological properties, making its selection a risk-mitigation strategy for research with translational goals.

Sdh-IN-11 Evidence-Based Differentiation: Quantified Advantages Over Key Comparators


Superior In Vitro Potency of Sdh-IN-11 Against F. graminearum Compared to Commercial SDHI Fluxapyroxad

In a direct in vitro assay, Sdh-IN-11 (Compound A7) demonstrated significantly superior antifungal activity against the phytopathogen Fusarium graminearum compared to the widely used commercial SDHI, fluxapyroxad (FLU) [1].

Antifungal Fusarium graminearum SDH Inhibitor Fluxapyroxad

Sdh-IN-11 Exhibits Potent In Vivo Efficacy with 67% Suppression of F. graminearum

Sdh-IN-11's antifungal activity was validated in an in vivo model of Fusarium head blight, demonstrating a protective effect that confirms its potential for field application [1].

In Vivo Efficacy Fusarium Head Blight Antifungal Crop Protection

Broad-Spectrum Antifungal Activity of Sdh-IN-11 Validated Across Multiple Key Phytopathogens

Sdh-IN-11 (Succinate dehydrogenase-IN-11) demonstrates a broad spectrum of activity against a panel of four economically significant fungal pathogens in vitro, with further in vivo control confirmed for three pathogens [1][2].

Broad-Spectrum Antifungal R. solani B. cinerea F. graminearum S. sclerotiorum

Dual-Function Profile: Sdh-IN-11 Demonstrates Both Antifungal and Nematicidal Activities

In addition to its antifungal properties, Sdh-IN-11 is also documented as a potent nematicide, effectively inhibiting nematode feeding, reproduction, and egg hatching [1]. This dual activity profile is not a standard feature of all in-class SDH inhibitors.

Nematicide Antifungal Dual-Action Crop Protection

Optimal Application Scenarios for Sdh-IN-11 Based on Verified Performance Data


Next-Generation Agricultural Fungicide Discovery & Development

Given its 4.8-fold superior potency against F. graminearum compared to fluxapyroxad and its demonstrated 67% in vivo suppression rate, Sdh-IN-11 is an ideal lead compound or reference standard for research programs targeting Fusarium head blight and other cereal diseases [1]. Its novel oxime ester scaffold offers a distinct chemical space for structure-activity relationship (SAR) studies and candidate optimization [1].

Integrated Pest Management & Dual-Action Research

The compound's unique, documented dual functionality as both a broad-spectrum antifungal and a potent nematicide makes it a strategic asset for integrated pest management research [1][2]. It allows for the simultaneous study of SDH inhibition on multiple target organisms (e.g., F. graminearum, R. solani, and plant-parasitic nematodes) using a single chemical probe, simplifying experimental workflows [3].

Broad-Spectrum Fungicide Screening and Resistance Mechanism Studies

With its validated in vitro and in vivo activity across a panel of key phytopathogens (R. solani, B. cinerea, F. graminearum, S. sclerotiorum), Sdh-IN-11 serves as an excellent positive control for broad-spectrum antifungal screening assays [1][2]. Its distinct binding mode, involving key π–π interactions with SDH, also makes it a valuable tool for investigating the structural basis of SDHI resistance development in fungal populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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